(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704073-49-3
VCID: VC2744821
InChI: InChI=1S/C11H16BFN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3
SMILES: B(C1=CC(=CC(=C1)F)N2CCN(CC2)C)(O)O
Molecular Formula: C11H16BFN2O2
Molecular Weight: 238.07 g/mol

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid

CAS No.: 1704073-49-3

VCID: VC2744821

Molecular Formula: C11H16BFN2O2

Molecular Weight: 238.07 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid - 1704073-49-3

Description

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid is a boronic acid derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a piperazine moiety, contributing to its unique chemical properties and potential applications.

Synthesis

The synthesis of (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid typically involves several steps, starting from commercially available precursors. The process often requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry of reagents. Inert atmospheres, such as nitrogen or argon, are commonly used to prevent moisture interference with sensitive boron compounds .

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly useful in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boronic acid functional group is pivotal for its reactivity in these chemical reactions, allowing it to participate in various transformations typical for boronic acids.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura reactions, (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid acts as a coupling partner with aryl halides or triflates in the presence of palladium catalysts. This process is crucial for constructing complex organic molecules and is widely used in pharmaceutical and material science applications.

Applications in Medicinal Chemistry

The compound is of interest in medicinal chemistry due to its potential applications in drug development. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is significant in biological systems, making them valuable in drug design and delivery.

Biological Activity

Fluorinated boronic compounds, including (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid, have shown significant biological activity. The fluorine atom can enhance the acidity of the boronic acid group, which affects its interaction with biological targets. This property is crucial for designing drugs that selectively interact with specific biological molecules .

CAS No. 1704073-49-3
Product Name (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid
Molecular Formula C11H16BFN2O2
Molecular Weight 238.07 g/mol
IUPAC Name [3-fluoro-5-(4-methylpiperazin-1-yl)phenyl]boronic acid
Standard InChI InChI=1S/C11H16BFN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3
Standard InChIKey LOIYMTSRYIXULX-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)F)N2CCN(CC2)C)(O)O
Canonical SMILES B(C1=CC(=CC(=C1)F)N2CCN(CC2)C)(O)O
PubChem Compound 91759257
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator